5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Overview
Description
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester: is an organic compound with the molecular formula C14H13NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position, a phenylsulfanyl group at the 2-position, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-Amino-2-phenylsulfanyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of trimethylchlorosilane in methanol has been reported as an efficient method for the esterification of amino acids, providing good to excellent yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
Chemistry: 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. Its derivatives have been investigated for their potential as enzyme inhibitors and modulators of biological pathways .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to develop new drugs based on this scaffold .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can interact with the active sites of enzymes, inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
5-Methyl-2-(phenylsulfonyl)aminobenzoic acid: Similar structure but with a methyl group instead of an amino group.
2-Phenylsulfanylbenzoic acid: Lacks the amino group at the 5-position.
5-Amino-2-phenylthio-benzoic acid: Similar structure but with a thio group instead of a sulfanyl group.
Uniqueness: 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is unique due to the presence of both an amino group and a phenylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
methyl 5-amino-2-phenylsulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIPIDMAUQQJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473806 | |
Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-73-4 | |
Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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